molecular formula C23H22ClN5O B612081 Chir-124 CAS No. 405168-58-3

Chir-124

Katalognummer: B612081
CAS-Nummer: 405168-58-3
Molekulargewicht: 419.9 g/mol
InChI-Schlüssel: MOVBBVMDHIRCTG-LJQANCHMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Overview of Checkpoint Kinase 1 (Chk1) as a Therapeutic Target

Checkpoint Kinase 1 (Chk1), a serine/threonine kinase, is a critical component of the DNA damage response (DDR) signaling network. It plays vital roles in cell cycle arrest and maintaining replication fork stability in response to DNA damage and replication stress nih.govaacrjournals.orgpatsnap.com. Chk1 is involved in regulating the S and G2-M phase cell cycle checkpoints aacrjournals.orgnih.gov. Upon detection of DNA damage or replication stress, Chk1 is activated and phosphorylates downstream effectors, leading to cell cycle arrest, allowing time for DNA repair nih.gov.

Cancer cells often harbor defects in cell cycle checkpoints, particularly the G1 checkpoint, making them more reliant on the S and G2/M checkpoints for survival nih.govoncologyradiotherapy.com. This increased dependency on Chk1 in many cancer types, especially those with p53 deficiencies, positions Chk1 as an attractive therapeutic target nih.govoncologyradiotherapy.comnih.gov. Inhibiting Chk1 in these vulnerable cancer cells can impair their ability to repair DNA damage and bypass checkpoints, potentially leading to cell death nih.gov.

Historical Context of CHIR-124 Discovery and Development

The development of Chk1 inhibitors for cancer therapy has been an area of research for two decades tandfonline.com. Early inhibitors like UCN-01, a staurosporine analog, entered clinical trials before their mechanism of action as Chk1 inhibitors was fully understood tandfonline.com. The search for more potent and selective Chk1 inhibitors continued, aiming to overcome limitations such as unfavorable pharmacokinetic properties and toxicities associated with earlier compounds tandfonline.com.

This compound emerged as a novel compound in this pursuit. It is described as a quinolone-based small molecule that is structurally distinct from other known Chk1 inhibitors aacrjournals.orgnih.govselleckchem.com. Its identification stemmed from screening diverse chemical libraries for Chk1 inhibitory activity aacrjournals.org. Preclinical data on this compound highlighted its potent and specific inhibition of Chk1 aacrjournals.orgnih.govnih.gov.

Significance of this compound as a Research Compound

This compound holds significance in academic research primarily due to its potent and selective inhibitory activity against Chk1. It has served as a valuable tool to investigate the biological functions of Chk1 and to explore the therapeutic potential of Chk1 inhibition, particularly in combination with DNA-damaging agents.

Its use in research has provided insights into how Chk1 inhibition affects cell cycle checkpoints, DNA repair mechanisms, and ultimately, cell fate in various cancer models aacrjournals.orgnih.govaacrjournals.org. The compound's ability to abrogate the S and G2-M checkpoints induced by DNA damage has been a key area of study aacrjournals.orgnih.govaacrjournals.org.

Eigenschaften

IUPAC Name

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOVBBVMDHIRCTG-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405168-58-3
Record name CHIR-124
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CHIR-124
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CHIR-124
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Detailed Research Findings with Chir-124

Target Specificity and Selectivity

This compound demonstrates a high degree of specificity for Chk1 compared to other kinases. aacrjournals.orgnih.govselleckchem.commedchemexpress.com

Inhibition of Chk1 Kinase Activity

This compound is a potent inhibitor of recombinant human Chk1 kinase domain in in vitro kinase assays. aacrjournals.orgnih.govselleckchem.com It exhibits an IC50 value of 0.0003 μmol/L (0.3 nM) against Chk1. aacrjournals.orgnih.govselleckchem.commedchemexpress.com This potent inhibition forms the basis of its effects on DNA damage-induced cell cycle checkpoints. aacrjournals.orgnih.govselleckchem.comtandfonline.comacs.org

Selectivity Profile Against Other Kinases (e.g., Chk2, CDK2/4, Cdc2, PDGFR, FLT3, GSK-3, Fyn)

This compound demonstrates significant selectivity for Chk1 over a range of other kinases, including Chk2 and several cyclin-dependent kinases (CDKs). aacrjournals.orgnih.govselleckchem.commedchemexpress.com Its inhibitory activity against Chk2 is considerably lower, with an IC50 of approximately 0.7 μmol/L, representing a 2,000-fold selectivity for Chk1 over Chk2. aacrjournals.orgnih.govselleckchem.commedchemexpress.comnih.gov

Against other cell cycle kinases such as CDK2/cyclin A, Cdc2/cyclin B, and CDK4/cyclin D, this compound is significantly less active, showing 500- to 5,000-fold lower potency. aacrjournals.orgmedchemexpress.comtargetmol.com The IC50 values for these kinases are 0.19 μmol/L for CDK2/cyclin A, 0.51 μmol/L for Cdc2/cyclin B, and 2.1 μmol/L for CDK4/cyclin D. aacrjournals.orgmedchemexpress.comtargetmol.com

While primarily known as a Chk1 inhibitor, this compound also shows potent inhibitory activity against certain other kinases, including PDGFR and FLT3, with reported IC50 values of 6.6 nM and 5.8 nM, respectively. selleckchem.commedchemexpress.comnih.govtargetmol.comresearchgate.net Its activity against GSK-3 is reported with an IC50 of 0.0233 μmol/L. aacrjournals.orgtargetmol.com For Fyn, an IC50 of 0.0988 μmol/L has been reported. aacrjournals.org

The following table summarizes the kinase selectivity profile of this compound based on reported IC50 values:

KinaseIC50 (μmol/L)
CHK1 KD0.0003 aacrjournals.orgnih.govselleckchem.commedchemexpress.com
CHK20.6974 aacrjournals.org, 0.7 medchemexpress.com
CDK2/cyclin A0.1911 aacrjournals.orgmedchemexpress.comtargetmol.com
CDC2/cyclin B0.5057 aacrjournals.orgmedchemexpress.comtargetmol.com
CDK4/cyclin D2.05 aacrjournals.org, 2.1 medchemexpress.com
PDGFR0.0066 aacrjournals.orgselleckchem.commedchemexpress.comtargetmol.com
FLT30.0058 aacrjournals.orgselleckchem.commedchemexpress.comtargetmol.com
GSK30.0233 aacrjournals.orgtargetmol.com
FYN0.0988 aacrjournals.org
cMET>3 aacrjournals.org
bFGFR2.01 aacrjournals.orgtargetmol.com
FGFR31.29 aacrjournals.orgmedchemexpress.comtargetmol.com
PKCα0.58 aacrjournals.orgmedchemexpress.comtargetmol.com
PKAβ I2.25 aacrjournals.orgmedchemexpress.comtargetmol.com
PKCβ II0.58 aacrjournals.orgmedchemexpress.comtargetmol.com
PKCγ0.11 aacrjournals.orgmedchemexpress.comtargetmol.com
ERK24.31 aacrjournals.orgmedchemexpress.comtargetmol.com
PKA0.1031 aacrjournals.orgmedchemexpress.comtargetmol.com
VEGFR2/FLK10.5779 medchemexpress.comtargetmol.com
VEGFR1/FLT10.4636 medchemexpress.comtargetmol.com

Interactions with the ATP-Binding Site of Chk1

This compound functions by occupying the ATP-binding site of Chk1. aacrjournals.orgmedchemexpress.comnih.govscbt.combiorxiv.org Co-crystal structure analysis of the Chk1 kinase domain in complex with this compound has confirmed that the inhibitor binds within this site. aacrjournals.org This competitive mode of inhibition prevents ATP from binding, thereby inhibiting Chk1's catalytic activity. scbt.combiorxiv.org

Downstream Signaling Pathway Modulation

Inhibition of Chk1 by this compound leads to significant modulation of downstream signaling pathways, particularly those involved in cell cycle control in response to DNA damage. aacrjournals.orgnih.govmedchemexpress.comncats.io

Abrogation of DNA Damage-Induced Cell Cycle Checkpoints (S and G2-M phases)

Chk1 is a critical regulator of both S and G2-M phase cell cycle checkpoints activated in response to DNA damage. aacrjournals.orgnih.govaacrjournals.org Treatment with this compound abrogates these DNA damage-induced checkpoints. aacrjournals.orgnih.govselleckchem.comtandfonline.comaacrjournals.orgmedchemexpress.comtargetmol.comncats.io This abrogation means that cells proceed through the cell cycle despite the presence of DNA damage, which can lead to aberrant cell division and cell death. tandfonline.comacs.org Studies have shown that this compound can abrogate the S and G2-M checkpoints induced by DNA damaging agents like SN-38 (an active metabolite of irinotecan) and ionizing radiation. aacrjournals.orgnih.govselleckchem.comtandfonline.comaacrjournals.orgmedchemexpress.comtargetmol.comncats.io This effect has been observed in various cancer cell lines, including those with mutant p53. aacrjournals.orgnih.govselleckchem.comaacrjournals.orgmedchemexpress.com The abrogation of the G2-M checkpoint by this compound can lead to a marked increase in mitotic cells and accumulation of polyploid cells in certain contexts. tandfonline.com

Restoration of Cdc25A Levels

Following DNA damage, Chk1 phosphorylates Cdc25A, targeting it for degradation. aacrjournals.orgnih.govacs.orgnih.govtargetmol.comncats.iodrugbank.comnih.govciteab.com This degradation contributes to the cell cycle arrest by preventing Cdc25A from activating CDKs. tandfonline.comnih.gov Treatment with this compound has been shown to restore the levels of Cdc25A protein, which are normally down-regulated after DNA damage. aacrjournals.orgnih.govacs.orgmedchemexpress.comnih.govtargetmol.comncats.iodrugbank.comnih.govciteab.com This restoration indicates that this compound inhibits the Chk1-mediated destruction of Cdc25A. medchemexpress.comncats.io Elevated Cdc25A levels contribute to the abrogation of cell cycle checkpoints, particularly the S-phase checkpoint, by promoting CDK activity. nih.govresearchgate.net

Modulation of Cdc25C Hyperphosphorylation

Chk1 plays a central role in the DNA damage response signaling network by phosphorylating key downstream targets, including the Cdc25 family of phosphatases. Specifically, Chk1 phosphorylates Cdc25C at serine 216. nih.govdrugbank.comcas.cz This phosphorylation event is crucial for the proper functioning of the G2/M checkpoint. Phosphorylation of Cdc25C at Ser216 creates binding sites for 14-3-3 proteins, which leads to the nuclear exclusion and cytoplasmic sequestration of Cdc25C. nih.govcas.cz This sequestration prevents Cdc25C from dephosphorylating and activating cyclin-dependent kinase 1 (Cdk1), which is necessary for entry into mitosis. cas.cznih.gov

As a potent Chk1 inhibitor, this compound interferes with this regulatory pathway. By inhibiting Chk1, this compound prevents the inhibitory phosphorylation of Cdc25C at Ser216. nih.gov This, in turn, is understood to lead to the activation of Cdc25C, allowing it to promote the dephosphorylation and activation of Cdk1. nih.gov The resulting inappropriate activation of Cdk1 can drive cells into mitosis even in the presence of DNA damage, effectively abrogating the G2/M checkpoint. nih.govaacrjournals.orgnih.gov While one source mentions this compound abrogating the G2/M checkpoint via Cdc25C hyperphosphorylation nih.gov, the prevailing mechanism described across multiple sources indicates that Chk1 inhibition by this compound prevents the Chk1-mediated inhibitory phosphorylation (hyperphosphorylation in the context of inactivation) of Cdc25C, thereby activating it.

Impact on Cell Cycle Progression

The primary impact of this compound on cell cycle progression stems from its ability to abrogate the DNA damage-induced cell cycle checkpoints, particularly the G2/M checkpoint. nih.govaacrjournals.orgnih.gov By inhibiting Chk1 and consequently preventing the proper inactivation of Cdc25 phosphatases, including Cdc25C, this compound allows cells to bypass the damage-induced arrest and proceed through the cell cycle prematurely. nih.gov

Studies have shown that this compound abrogates the S and G2/M checkpoints induced by DNA-damaging agents such as SN-38. nih.govaacrjournals.orgselleck.co.jp This abrogation can lead to premature mitotic entry in cells that have not completed DNA repair. embopress.org In p53-deficient cell lines, treatment with this compound has been observed to induce a marked accumulation of polyploid cells. nih.govresearchgate.nettandfonline.com These polyploid cells are often characterized by chromosomal abnormalities such as micronucleation and multinucleation, indicative of defective mitosis and chromosome segregation errors resulting from the bypassed checkpoint. nih.govresearchgate.nettandfonline.com The increase in mitotic cells following this compound exposure is particularly dramatic in p53-deficient cells treated concurrently with ionizing radiation. nih.govresearchgate.nettandfonline.com

Effects on Apoptosis Induction

This compound has been shown to potentiate the induction of apoptosis, particularly when used in combination with DNA-damaging agents. nih.govaacrjournals.orgselleck.co.jp The abrogation of cell cycle checkpoints by CHK1 inhibition in the presence of DNA damage can lead to mitotic catastrophe and subsequent apoptotic cell death. nih.gov

Research indicates that the ability of this compound to abrogate the G2/M checkpoint and induce apoptosis is enhanced in cells lacking functional p53. nih.govaacrjournals.orgacs.org For instance, sequential treatment with SN-38 followed by this compound significantly increased the percentage of apoptotic cells in MDA-MB-435 breast cancer cells. aacrjournals.org Furthermore, this compound enhanced the frequency of apoptotic cells in irradiated HCT116 cell cultures deficient in CHK2. tandfonline.com In preclinical orthotopic breast cancer xenograft models, this compound has demonstrated the ability to potentiate the growth inhibitory effects of irinotecan, a topoisomerase I poison, by abrogating the G2/M checkpoint and increasing tumor apoptosis. nih.govaacrjournals.orgselleckchem.com

Structure-activity Relationship Sar Studies of Chir-124 and Its Derivatives

Identification of Key Structural Features for Chk1 Inhibition

CHIR-124 exerts its inhibitory effect by binding to the ATP-binding site of the Chk1 enzyme. mrc.ac.uk As an ATP-competitive inhibitor, its interaction with the kinase hinge region is a critical determinant of binding affinity. The core structure of this compound is based on a quinolinone scaffold. Crystallographic analysis has revealed that the quinuclidine group of this compound is oriented away from the hinge region, making specific contacts with the P-loop and catalytic loop of the kinase, effectively bridging the N- and C-lobes of the enzyme. Beyond the interactions within the ATP pocket, specific polar interactions with a buried hydrophilic pocket within Chk1, largely defined by the amino acid residue Asn59, have been identified as important contributors to both potency and selectivity. This pocket is capable of accommodating protein-bound water molecules, which can be targeted by polar functionalities on inhibitors.

Impact of Substitutions on Potency and Selectivity

SAR studies involving modifications to the this compound structure and related scaffolds have highlighted the sensitivity of Chk1 inhibition to specific substitutions. Variations at the position corresponding to the quinuclidine group in this compound have been shown to lead to significant changes in the conformation of the kinase, complicating the analysis of the impact of these substitutions on activity.

Achieving selectivity for Chk1 over other kinases, particularly Chk2, is a key objective in inhibitor design. The structural differences in the ATP-binding sites of Chk1 and Chk2, such as the presence of a hydrophobic leucine residue in Chk2 at the position equivalent to Asn59 in Chk1, provide opportunities for selective targeting. Exploiting interactions with the water network in the interior pocket of Chk1, which is influenced by Asn59, has proven to be a successful strategy for achieving high selectivity across various chemical series. Functional groups capable of engaging in hydrogen bonding with these water molecules, including nitrogen-containing heterocycles like pyridine, pyrazine, pyrazole, and triazole, are important for this interaction.

Research on related Chk1 inhibitors has demonstrated that the impact of substitutions can be highly dependent on the specific chemical series. For instance, while replacing a terminal amine with nonbasic polar groups was tolerated in some inhibitor series, this was not the case for others, indicating distinct SARs despite occupying similar binding regions. The addition of a nitrile group to a pyrazine ring in one series significantly increased Chk1 potency. Furthermore, optimization of diamine substituents has been shown to yield derivatives with excellent Chk1 potency while maintaining selectivity over Chk2.

Based on available data, this compound demonstrates high potency and selectivity for Chk1 over Chk2 and other cell cycle kinases. The following table summarizes some of its inhibitory activity:

KinaseIC₅₀ (µmol/L)Selectivity vs Chk1
Chk10.00031x
Chk20.70~2333x
CDK2/cyclin A0.19~633x
cdc2/cyclin B0.51~1700x
CDK4/cyclin D2.1~7000x

Scaffold Morphing and Derivative Synthesis Strategies

This compound itself is a lead compound from a series of novel quinolone derivatives identified through initial screening efforts. mrc.ac.uk The development of improved Chk1 inhibitors has often involved strategies such as scaffold morphing and fragment-based approaches. Scaffold morphing entails transitioning between different core chemical structures while aiming to retain or enhance desired interactions with the target protein. This approach has been applied in the discovery of other potent and selective Chk1 inhibitors, progressing through various scaffolds including pyrimido[2,3-b]azaindoles, N-(pyrazin-2-yl)pyrimidin-4-amines, imidazo[4,5-c]pyridines, and isoquinolines.

Fragment-based drug discovery (FBDD) and fragment-growing strategies have also played a role in identifying and optimizing Chk1 inhibitors. These methods typically start with small, low-affinity fragments that bind to the target and then grow or combine them to develop more potent compounds. Hybridization strategies, which combine favorable structural elements from different chemical series, have been employed to address challenges such as improving metabolic stability and oral bioavailability. These diverse synthetic and design strategies are driven by the need to identify novel and improved Chk1 inhibitors with optimized potency, selectivity, and pharmacokinetic properties.

Crystallographic Analysis of this compound Binding to Chk1

Crystallographic analysis of protein-ligand complexes provides invaluable insights into the precise binding mode of inhibitors, guiding rational drug design. A co-crystal structure of the kinase domain of Chk1 in complex with this compound has been determined (PDB ID 2GDO). mrc.ac.uk This structure confirms that this compound binds within the ATP-binding site of Chk1. mrc.ac.uk

The crystallographic data reveal that the quinolinone core engages in key interactions within the active site. The quinuclidine substituent, while not directly interacting with the hinge region, extends into another part of the binding site, making contacts with the P-loop and catalytic loop and bridging the two lobes of the kinase domain. These structural insights into how this compound positions itself within the Chk1 active site, including its interactions with specific residues and potentially ordered water molecules, are fundamental to understanding its inhibitory mechanism and informing the design of derivative compounds with altered or improved binding characteristics.

In Vitro Research Applications of Chir-124

Cell Line Sensitivity and Synergistic Effects

In vitro studies have demonstrated the sensitivity of various cancer cell lines to CHIR-124, particularly in combination with other therapeutic agents. This compound's mechanism of action, primarily through Chk1 inhibition, disrupts DNA damage-induced cell cycle arrest, leading to increased cell death. aacrjournals.orgnih.govncats.iotandfonline.comnih.gov

Synergy with Topoisomerase I Poisons (e.g., Camptothecin, SN-38)

This compound has shown significant synergistic effects when combined with topoisomerase I poisons such as camptothecin and its active metabolite, SN-38. aacrjournals.orgnih.govncats.iotargetmol.comselleckchem.com This synergy is observed in the inhibition of cell growth in various cancer cell lines. aacrjournals.orgnih.govncats.io The combination treatment abrogates the S and G2-M checkpoints induced by these DNA-damaging agents, leading to enhanced apoptosis. aacrjournals.orgnih.govncats.io

Table 1: Synergistic Effects of this compound with Topoisomerase I Poisons in Cancer Cell Lines

Cell LineCancer TypeTopoisomerase I PoisonObserved EffectReference
MDA-MB-435BreastSN-38Synergistic growth inhibition, apoptosis potentiation, abrogation of S and G2-M checkpoints aacrjournals.orgnih.govncats.io
MDA-MB-231BreastCamptothecinSynergistic growth inhibition aacrjournals.orgtargetmol.comselleckchem.com
SW-620ColonCamptothecinSynergistic growth inhibition aacrjournals.orgtargetmol.comselleckchem.com
Colo205ColonCamptothecinSynergistic growth inhibition aacrjournals.orgtargetmol.comselleckchem.com
HCT116 p53-nullColonSN-38Selective abrogation of G2-M checkpoint, induction of cell death aacrjournals.org

Sensitivity in p53-Mutant Cancer Cell Lines (e.g., MDA-MB-435, MDA-MB-231, SW-620, Colo205, HCT116 p53-null)

This compound demonstrates synergistic interaction with topoisomerase I poisons in several p53-mutant solid tumor cell lines. aacrjournals.orgnih.govncats.iotargetmol.comselleckchem.com The abrogation of the G2-M checkpoint and the induction of apoptosis by this compound are enhanced in the absence of functional p53. aacrjournals.orgnih.govncats.io Studies using isogenic HCT116 cell lines (p53-sufficient and p53-null) have shown that while radiosensitization by this compound is not strictly dependent on p53 status, the mechanisms of cell death may differ. tandfonline.comnih.gov In p53-deficient cells, this compound treatment can lead to an accumulation of polyploid cells characterized by micronucleation or multinucleation. tandfonline.comnih.gov

Combinatorial Studies with Other Anticancer Agents (e.g., Irinotecan, Gemcitabine, Histone Deacetylase Inhibitors)

Beyond topoisomerase I poisons, this compound has been investigated in combination with other anti-cancer agents. It has been shown to potentiate the growth inhibitory effects of irinotecan, a prodrug metabolized to SN-38. ncats.io Combinations of gemcitabine and this compound have also shown enhanced sensitivity to the antiproliferative effects of gemcitabine in multicellular tumor spheroid models, correlating with increased DNA damage and apoptosis. ncats.io Treatment with this compound has been reported to potentiate the efficacy of gemcitabine and histone deacetylase inhibitors in inhibiting cancer proliferation. researchgate.net

Effects on Multidrug Resistance (MDR) in Cancer Cell Lines

This compound has shown the ability to overcome P-glycoprotein (Pgp)-mediated multidrug resistance in cancer cell lines. nih.govresearchgate.netplos.org In studies screening for compounds that could overcome MDR, this compound was identified as inhibiting the growth of parental and Pgp-overexpressing resistant cell lines with similar potency. nih.govresearchgate.net Mechanistically, this compound inhibited Pgp activity in multidrug-resistant cell lines such as KB-V1 and A2780-Pac-Res, as determined through cell-based efflux assays. nih.govresearchgate.netplos.org Docking studies have predicted strong binding of this compound to Pgp, suggesting that its inhibition of Pgp activity contributes to overcoming resistance by preventing the efflux of therapeutic agents. nih.govresearchgate.net

Radiosensitization in Cancer Cells

This compound has demonstrated radiosensitizing effects in cancer cells. targetmol.comselleckchem.comtandfonline.comnih.govresearchgate.netwikipedia.orgwikipedia.orgmdpi.comscribd.com As a Chk1 inhibitor, it can abrogate the radiation-induced G2-M arrest, leading to reduced clonogenic survival after irradiation. tandfonline.comnih.gov This radiosensitizing effect has been observed in various cell lines, including isogenic HCT116 colorectal cancer cells (wild-type and p53-deficient). tandfonline.comnih.govresearchgate.netmdpi.com Studies indicate that CHK1 inhibition by this compound sensitizes cancer cells to radiation, and this effect is not strictly dependent on p53 status, although the modalities of cell death may differ in p53-defective cells. tandfonline.comnih.gov this compound was also able to radiosensitize HCT116 cells deficient in CHK2 or the spindle checkpoint protein Mad2, as well as tetraploid cell lines. tandfonline.comnih.gov

Cellular Assays and Models

In vitro research on this compound utilizes various cellular assays and models to evaluate its effects. Cell proliferation and growth inhibition are commonly assessed using methods such as plating cells in microplates and monitoring growth after treatment with varying concentrations of this compound alone or in combination with other agents. aacrjournals.orgselleckchem.com Isobologram or response surface analysis is employed to determine synergistic interactions between this compound and other drugs. aacrjournals.orgnih.govncats.io Cell cycle analysis, often using flow cytometry, is crucial for evaluating the abrogation of checkpoints (S and G2-M) induced by DNA damage and this compound treatment. aacrjournals.orgnih.govncats.iotandfonline.comnih.gov Apoptosis induction is assessed through various methods, including analyzing sub-G1 DNA content or detecting apoptotic markers. aacrjournals.orgnih.govncats.iotandfonline.comresearchgate.net Cellular efflux assays are used to investigate the ability of this compound to inhibit Pgp activity in multidrug-resistant cell lines. nih.govresearchgate.netplos.org Clonogenic survival assays are considered a standard method for evaluating the in vitro radiation response and the radiosensitizing effects of this compound. tandfonline.comresearchgate.net Kinase assays are employed to determine the inhibitory potency and selectivity of this compound against Chk1 and other kinases. aacrjournals.orgtargetmol.comselleckchem.com Multicellular tumor spheroids have also been used as models to study the effects of this compound in a more complex 3D environment. ncats.io

Table 2: Examples of In Vitro Cellular Assays and Models Used in this compound Research

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a key technique used to analyze the effects of this compound on the cell cycle. This method typically involves fixing cells, staining their DNA with a fluorescent dye like propidium iodide (PI), and using a flow cytometer to quantify DNA content in individual cells. tandfonline.comnih.govbiorxiv.org This allows for the determination of the proportion of cells in different cell cycle phases (G1, S, G2/M) and the sub-G1 population, indicative of apoptosis. tandfonline.comresearchgate.net

Studies have shown that this compound can abrogate the G2-M cell cycle checkpoint induced by DNA-damaging agents such as ionizing radiation (IR) or topoisomerase I poisons like SN-38. aacrjournals.orgnih.govtandfonline.com For instance, treatment with this compound resulted in a marked reduction in IR-induced G2 arrest in HCT116 cells, regardless of their p53 status. tandfonline.com Similarly, this compound abrogated the SN-38-induced S and G2-M checkpoints in MDA-MD-435 breast cancer cells. aacrjournals.orgnih.gov This abrogation can lead to cells entering mitosis prematurely with damaged DNA, a phenomenon known as mitotic catastrophe. tandfonline.com

In some contexts, this compound treatment alone has shown minimal effects on cell cycle distribution at certain concentrations and time points. tandfonline.com However, in p53-deficient cells, which lack a functional G1 checkpoint, this compound treatment can lead to a greater accumulation of cells in the G2-M phase compared to wild-type cells. tandfonline.com The combination of this compound and IR has been observed to increase the sub-G1 population, suggesting enhanced cell death. tandfonline.com

Data from studies analyzing cell cycle distribution via flow cytometry after this compound treatment, often in combination with other agents like IR or SN-38, provide quantitative insights into its impact on cell cycle checkpoints. aacrjournals.orgtandfonline.com

Apoptosis Quantification

Quantification of apoptosis is commonly performed in vitro to assess the ability of this compound, particularly in combination with other treatments, to induce programmed cell death. This is often done by analyzing the sub-G1 cell population using flow cytometry, as cells undergoing apoptosis exhibit fragmented DNA, resulting in reduced DNA content. tandfonline.comresearchgate.net Other methods may include morphological assessment for features like pyknosis and karyorrhexis, or detection of apoptotic markers such as cleaved caspase-3 or cleaved PARP via immunoblotting. researchgate.netnih.gov

This compound has been shown to potentiate apoptosis when combined with DNA-damaging agents. aacrjournals.orgnih.govtandfonline.comresearchgate.net For example, the enhanced radiation effect by this compound has been confirmed by quantifying the frequency of apoptotic sub-G1 cells in irradiated cell cultures. tandfonline.com In MDA-MD-435 breast cancer cells, this compound potentiated apoptosis induced by SN-38. aacrjournals.orgnih.gov This enhancement of apoptosis by this compound can be more pronounced in cells lacking p53 function. aacrjournals.orgnih.gov Concurrent treatment of cancer cells with this compound and certain ruthenium polypyridyl complexes has also been shown to potentiate synergistic apoptosis. researchgate.net

Clonogenic Survival Assays

Clonogenic survival assays are considered a gold standard for evaluating the in vitro reproductive viability of cells after treatment. tandfonline.comtandfonline.com This assay measures the ability of single cells to proliferate and form colonies, providing an assessment of long-term survival. tandfonline.com

Studies utilizing clonogenic survival assays have demonstrated that this compound can reduce the clonogenic survival of cancer cells, particularly when combined with agents like ionizing radiation or cisplatin. tandfonline.comresearchgate.netoup.comscribd.com For instance, treatment of HCT116 cells with this compound reduced clonogenic survival following IR in both p53-deficient and p53-sufficient cell lines. tandfonline.comresearchgate.net this compound also showed radiosensitizing effects in HCT116 cells deficient in CHK2 or Mad2. tandfonline.com Furthermore, this compound could radiosensitize tetraploid cell lines, which are often relatively resistant to DNA damaging agents. tandfonline.com Clonogenic survival assays have also been used to assess the sensitivity of cancer cells to cisplatin in combination with this compound. oup.com

Below is an example data representation based on findings from clonogenic survival assays with this compound and irradiation in HCT116 cells:

Cell Line TypeTreatmentSF2 (%) (Control)SF2 (%) (this compound)Dose Enhancement Ratio (DER)Citation
p53-/- HCT116IR37.427.71.35 tandfonline.comresearchgate.net
WT HCT116IR33.825.61.32 tandfonline.com
Tetraploid HCT11610 Gy IR3616- tandfonline.com
CHK2-/- HCT116IR + 250 nM this compound-Reduced survival- tandfonline.com

Note: SF2 represents the surviving fraction at 2 Gy of irradiation.

Immunoblot Analysis of Signaling Proteins (e.g., Phospho-Chk1, Cdc25A)

Immunoblotting (Western blotting) is a standard technique used to detect and quantify specific proteins and their post-translational modifications, such as phosphorylation, in cell lysates. This is crucial for understanding the molecular mechanisms by which this compound exerts its effects, particularly its impact on the Chk1 signaling pathway.

As a Chk1 inhibitor, this compound's activity can be monitored by examining the phosphorylation status of Chk1 itself (e.g., phospho-Chk1) and the levels of its downstream targets, such as Cdc25A. selleckchem.comnih.govnih.govguidetopharmacology.orgbiologists.comnih.govbiorxiv.org Chk1 phosphorylates Cdc25A, leading to its proteasomal degradation. aacrjournals.orgbiologists.com Therefore, inhibition of Chk1 by this compound is expected to prevent the degradation of Cdc25A, resulting in increased Cdc25A protein levels. aacrjournals.orgnih.govbiologists.comnih.govbiorxiv.orgmedchemexpress.com

Immunoblot analysis has confirmed that this compound treatment can restore the level of Cdc25A protein, which is normally targeted by Chk1 for degradation following DNA damage. aacrjournals.orgnih.govbiologists.comnih.govbiorxiv.org This provides biochemical evidence that this compound effectively inhibits Chk1-mediated signaling in whole cells. aacrjournals.orgnih.govmedchemexpress.com Studies have shown that the down-regulation of Cdc25A induced by DNA-damaging agents like SN-38 is completely restored by concurrent or sequential treatment with this compound. aacrjournals.org

Immunoblotting is also used to assess the induction of DNA damage markers like γH2AX and apoptotic markers such as cleaved caspase-3 or cleaved PARP following treatment with this compound alone or in combination with other agents. researchgate.netnih.gov

Multicellular Tumor Spheroid Models

Multicellular tumor spheroids (MCTS) are three-dimensional in vitro models that better mimic the in vivo tumor microenvironment compared to traditional two-dimensional cell cultures. nih.govspringermedizin.decapes.gov.brresearchgate.net MCTS exhibit characteristics such as cell-cell interactions, nutrient and oxygen gradients, and a central core of quiescent or necrotic cells, which are representative of avascular regions within tumors. springermedizin.decapes.gov.brresearchgate.net

MCTS models are valuable for evaluating the efficacy of anticancer drugs and drug combinations in a more physiologically relevant context. nih.govspringermedizin.decapes.gov.brresearchgate.net this compound has been studied in MCTS models, particularly in combination with chemotherapeutic agents like gemcitabine. nih.govcapes.gov.brresearchgate.netncats.io

In a Capan-2 pancreatic cancer cell MCTS model, the combination of gemcitabine and this compound enhanced the sensitivity to the gemcitabine antiproliferative effect. nih.govcapes.gov.brresearchgate.netncats.io This enhanced effect correlated with an increase in DNA damage (indicated by γH2AX staining) and apoptosis (indicated by cleaved PARP). nih.govcapes.gov.br The MCTS model revealed that while gemcitabine alone induced cell cycle arrest primarily in the outer proliferating cell layer, the combination with this compound modulated the spatial response, leading to increased DNA damage and apoptosis throughout the spheroid. nih.gov

These studies demonstrate the utility of MCTS models in evaluating the spatio-temporal effects of this compound in combination therapies and understanding how it overcomes resistance mechanisms present in 3D tumor structures. nih.govcapes.gov.br

Blood-Brain Barrier Permeability Assays

Assessing the ability of a compound to cross the blood-brain barrier (BBB) is critical for the development of drugs targeting the central nervous system (CNS), including brain tumors. The BBB is a highly selective barrier that restricts the passage of many substances from the bloodstream into the brain. mdpi.comfrontiersin.org

In vitro blood-brain barrier permeability assays, such as those using cell monolayers that mimic the BBB, are used to estimate a compound's permeability coefficient (Papp). oup.com A higher Papp value generally indicates greater permeability.

Studies have evaluated the BBB permeability of this compound using such in vitro models. In one study comparing the BBB permeability of different kinase inhibitors, this compound showed higher permeability (as measured by Papp) compared to another Chk1 inhibitor, AZD7762. oup.com While the specific Papp values were not detailed in the accessible snippets, the relative permeability of this compound was noted. oup.com

It is important to note that while in vitro assays provide initial indications, in vivo studies are necessary to fully understand a compound's ability to cross the BBB and achieve therapeutic concentrations in the brain. researchgate.net

Kinase Assays (Cell-Free and Cellular)

Kinase assays are fundamental for determining the inhibitory potency and selectivity of compounds like this compound against their target kinases and other related or unrelated kinases. These assays can be performed in a cell-free system using recombinant kinase enzymes or in a cellular context by measuring the phosphorylation of endogenous substrates.

This compound is characterized as a potent and selective inhibitor of Chk1. aacrjournals.orgselleckchem.comnih.govnih.govbiorxiv.orgmedchemexpress.comdrugbank.com In cell-free kinase assays using the kinase domain of recombinant Chk1, this compound has demonstrated potent inhibitory activity with an IC50 value in the sub-nanomolar range (e.g., 0.0003 µmol/L or 0.3 nM). aacrjournals.orgselleckchem.comnih.govmedchemexpress.com

Crucially, this compound exhibits significant selectivity for Chk1 over other kinases, including Chk2. aacrjournals.orgselleckchem.commedchemexpress.com In cell-free assays, its inhibitory activity against Chk2 is substantially lower (e.g., 2,000-fold less potent) compared to Chk1. aacrjournals.orgselleckchem.commedchemexpress.com It also shows considerably less activity against other cell cycle kinases such as CDK2/cyclin A, Cdc2/cyclin B, and CDK4/cyclin D. selleckchem.commedchemexpress.com However, some studies indicate that this compound can also potently target other kinases, such as PDGFR and FLT3, albeit at slightly higher IC50 values than for Chk1. selleckchem.commedchemexpress.com

Cellular kinase assays, often assessed indirectly by monitoring the phosphorylation status or protein levels of downstream substrates via immunoblotting (as discussed in section 4.2.4), confirm the inhibitory effect of this compound on Chk1 activity within living cells. aacrjournals.orgnih.govbiologists.comnih.govbiorxiv.orgmedchemexpress.com The restoration of Cdc25A levels upon this compound treatment is a key indicator of Chk1 pathway inhibition in a cellular context. aacrjournals.orgnih.govbiologists.comnih.govbiorxiv.orgmedchemexpress.com

Below is a summary of this compound's inhibitory activity against various kinases:

KinaseAssay TypeIC50 ValueSelectivity vs. Chk1Citation
Chk1Cell-free0.3 nM- selleckchem.commedchemexpress.com
Chk1Cell-free0.0003 µmol/L- aacrjournals.orgnih.gov
Chk2Cell-free0.70 µmol/L~2000-fold lower aacrjournals.orgmedchemexpress.com
CHK2Cell-free0.7 μM~2000-fold lower selleckchem.com
PDGFRCell-free6.6 nM- selleckchem.commedchemexpress.com
FLT3Cell-free5.8 nM- selleckchem.commedchemexpress.com
CDK2/cyclin ACell-free0.19 µM500-5000-fold lower medchemexpress.com
Cdc2/cyclin BCell-free0.51 µM500-5000-fold lower medchemexpress.com
CDK4/cyclin DCell-free2.1 µM500-5000-fold lower medchemexpress.com

In Vivo Research Applications of Chir-124

Xenograft Models in Immunodeficient Mice

Xenograft models, where human cancer cells are implanted into immunodeficient mice, serve as valuable tools for evaluating the antitumor activity of experimental compounds like CHIR-124 in a living microenvironment. These models allow researchers to study the effects of this compound on tumor growth, cell cycle progression, and apoptosis in a system that partially mimics human cancer.

Orthotopic Breast Cancer Xenograft Models (e.g., MDA-MD-435)

Orthotopic breast cancer xenograft models, such as those using the MDA-MB-435 cell line, have been utilized to assess the in vivo efficacy of this compound. Studies have shown that in an orthotopic breast cancer xenograft model, this compound can potentiate the growth inhibitory effects of irinotecan. This potentiation is associated with the abrogation of the G2-M checkpoint and an increase in tumor apoptosis. nih.govncats.ioaacrjournals.orgmedchemexpress.com MDA-MB-435 cells were implanted in the mammary fat pad of female immunodeficient mice for these studies. selleckchem.com

Evaluation of Antitumor Activity in Combination Therapies

A significant focus of in vivo research with this compound has been its evaluation in combination therapies, particularly with DNA-damaging agents. This compound has demonstrated synergistic interactions with topoisomerase I poisons, such as camptothecin and SN-38 (an active metabolite of irinotecan), in causing growth inhibition in various human tumor cell lines, including those with mutant p53. nih.govncats.ioaacrjournals.orgselleckchem.com In orthotopic breast cancer xenograft models, this compound has been shown to potentiate the antitumor effects of irinotecan. nih.govncats.ioaacrjournals.orgmedchemexpress.comacs.org This potentiation is linked to the abrogation of the G2-M checkpoint and increased tumor apoptosis. nih.govncats.ioaacrjournals.orgmedchemexpress.com Studies have also explored the combination of gemcitabine and this compound, showing enhanced sensitivity to gemcitabine's antiproliferative effect in multicellular tumor spheroid models, correlating with increased DNA damage and apoptosis. ncats.io Furthermore, CHK1 inhibition by this compound has been shown to sensitize HCT116 cancer cells to radiation. ncats.io

Here is a summary of combination therapy findings in xenograft models:

Combination TherapyXenograft ModelObserved EffectMechanism
This compound + Irinotecan (CPT-11)Orthotopic Breast Cancer (MDA-MD-435)Potentiated growth inhibition, suppressed tumor growth. nih.govncats.ioaacrjournals.orgmedchemexpress.comaacrjournals.orgAbrogation of G2-M checkpoint, increased tumor apoptosis. nih.govncats.ioaacrjournals.orgmedchemexpress.com
This compound + SN-38MDA-MD-435 breast cancer cellsPotentiated apoptosis. nih.govncats.ioaacrjournals.orgAbrogation of S and G2-M checkpoints. nih.govncats.ioaacrjournals.org
This compound + GemcitabineMulticellular tumor spheroidsEnhanced sensitivity to antiproliferative effect, increased DNA damage/apoptosis. ncats.ioNot explicitly detailed in search results for in vivo.
This compound + Radiation (IR)p53-/- HCT116 tumor xenograftsRadiosensitization. tandfonline.comAbrogation of IR-induced G2-M arrest, increased apoptosis/polyploidization. tandfonline.com

Assessment of CHK1 Signaling Modulation in Xenografts

In xenograft models, the modulation of CHK1 signaling by this compound has been assessed. This compound treatment has been shown to restore the level of cdc25A protein, which is typically targeted by Chk1 for degradation following DNA damage. nih.govncats.ioaacrjournals.org This restoration indicates that CHK1 signaling is suppressed in the presence of this compound within the xenograft environment. In irradiated p53-/- HCT116 tumor xenografts, total CHK1 expression and its activating phosphorylation on serine 345 (CHK1-Pho) were monitored at different times post-irradiation to assess CHK1 activation and the effects of this compound. tandfonline.com this compound has also been shown to reverse the suppression of phospho-H3 staining induced by CPT-11 in human breast carcinoma xenografts, further indicating the abrogation of the G2-M checkpoint by this compound. medchemexpress.com

Studies in Normal Animal Models for Toxicity and Resistance Mechanisms

Studies in normal animal models have been conducted to investigate the potential toxicity of this compound and its role in resistance mechanisms outside of tumor settings. Checkpoint kinase 1 (Chk1) plays a role in the resistance of normal cells to histone deacetylase inhibitors (HDACi). pnas.orgnih.govpnas.org Inhibition of Chk1 activity with inhibitors, including this compound, in normal cells increases their sensitivity to HDACi-induced cell death, which is associated with extensive mitotic disruption. pnas.orgnih.govpnas.org This suggests that Chk1 contributes to the relative resistance of normal cells to certain DNA-damaging agents. pnas.orgnih.gov While the search results mention toxicity in normal adult mice when UCN-01 (another Chk1 inhibitor) is administered with vorinostat (an HDACi), leading to chromosomal abnormalities in bone marrow cells, a specific detailed toxicity profile for this compound as a single agent in normal animal models was not extensively detailed in the provided snippets, beyond its role in modulating resistance to HDACi in normal cells. pnas.org

Furthermore, this compound has been identified in a screen for compounds that overcome P-glycoprotein (Pgp)-mediated multidrug resistance. plos.org In cell-based assays, this compound inhibited Pgp activity in multidrug-resistant cell lines, suggesting a potential mechanism by which it could overcome resistance in vivo, although this was primarily discussed in the context of in vitro findings. plos.org

Mechanisms of Resistance to Chir-124 and Combination Strategies

P-glycoprotein (Pgp)-Mediated Multidrug Resistance.

P-glycoprotein (Pgp), an efflux transporter encoded by the ABCB1 gene, is a well-established mechanism of multidrug resistance (MDR) in cancer, pumping various therapeutic compounds out of cells and reducing their intracellular concentration. nih.govacs.org Studies have investigated the interaction between CHIR-124 and Pgp. This compound has been identified in high-throughput screens as a compound that can overcome Pgp-mediated multidrug resistance in certain cancer cell lines. plos.orgnih.govacs.org Mechanistically, this compound has been shown to inhibit Pgp activity in multidrug-resistant cell lines, such as KB-V1 and A2780-Pac-Res. sigmaaldrich.complos.orgnih.govsigmaaldrich.com This inhibition of Pgp activity by this compound can lead to increased intracellular accumulation of Pgp substrates, thereby potentially restoring sensitivity to other chemotherapeutic agents that are subject to Pgp-mediated efflux. plos.orgnih.gov Docking studies have predicted strong binding of this compound to Pgp, suggesting a direct interaction that leads to the inhibition of its efflux function. plos.orgnih.gov

Here is a table summarizing findings related to this compound and Pgp inhibition:

CompoundEffect on Pgp Activity (Cell-based efflux assay)Effect on Pgp ExpressionOvercomes Pgp-mediated MDRCell Lines Tested
This compoundInhibits Pgp activityNo modulationYesKB-V1, A2780-Pac-Res
PIK-75Inhibits Pgp activityNo modulationYes (in one cell pair)KB-V1, A2780-Pac-Res
ElesclomolDoes not increase substrate accumulationNot specifiedYesParental/Resistant pairs
Tyrphostin-9Does not increase substrate accumulationNot specifiedYesParental/Resistant pairs
Brefeldin ADoes not increase substrate accumulationNot specifiedYesParental/Resistant pairs

Data derived from search results plos.orgnih.govacs.org.

Role of Chk1 in Normal Cell Resistance to DNA Damaging Agents.

Checkpoint kinase 1 (Chk1) plays a critical role in the DNA damage checkpoint response, which is essential for maintaining genomic stability. nih.gov In normal cells, Chk1 activation in response to DNA damage leads to cell cycle arrest, allowing time for DNA repair. nih.govpnas.org This checkpoint mechanism contributes to the relative resistance of normal cells to DNA damaging agents compared to many cancer cells, which often have defective checkpoints. nih.govpnas.org Studies have shown that inhibiting Chk1 activity with compounds like this compound can increase the sensitivity of normal cells to DNA damaging agents, such as histone deacetylase inhibitors (HDACi). nih.govpnas.orgpnas.orgnus.edu.sg This sensitization is associated with increased mitotic disruption and cell death in normal cells when Chk1 is inhibited in conjunction with DNA damage induction. nih.govpnas.org This highlights a potential challenge in combining Chk1 inhibitors with DNA damaging agents, as it may lead to increased toxicity in normal tissues. nih.govpnas.orgpnas.org

Synergistic Combinations to Overcome Resistance.

Given the role of Chk1 in mediating resistance and the potential for Pgp-mediated efflux, combination strategies involving this compound have been explored to enhance therapeutic efficacy and overcome resistance. This compound has demonstrated synergistic interactions with various DNA damaging agents, particularly topoisomerase I poisons like camptothecin and SN-38, in a variety of cancer cell lines, including those with mutant p53. nih.govapexbt.comselleckchem.comncats.io This synergy is often attributed to this compound's ability to abrogate the S and G2-M cell cycle checkpoints induced by these agents, forcing cells with damaged DNA into mitosis, which can lead to apoptosis. nih.govapexbt.comselleckchem.comncats.io

In addition to topoisomerase inhibitors, this compound has been investigated in combination with other agents. For instance, concurrent treatment with a ruthenium(II) polypyridyl complex and this compound showed synergistic apoptosis in cervical cancer cells, linked to increased DNA double-strand breaks resulting from stalled replication fork collapse. researchgate.net The combination of gemcitabine and this compound has also been shown to enhance sensitivity to gemcitabine in multicellular tumor spheroid models, correlating with increased DNA damage and apoptosis. ncats.io Furthermore, CHK1 inhibition by this compound has been shown to sensitize HCT116 cancer cells to radiation. apexbt.comncats.iotandfonline.com

The ability of this compound to inhibit Pgp activity also suggests its potential use in combination therapies to overcome Pgp-mediated MDR. By inhibiting Pgp, this compound could increase the intracellular accumulation and effectiveness of other co-administered drugs that are Pgp substrates. plos.orgnih.gov

Here is a table summarizing some synergistic combinations involving this compound:

Combination PartnerObserved EffectCancer Cell Lines/Models TestedMechanism of Synergy
Topoisomerase I poisons (e.g., Camptothecin, SN-38)Synergistic growth inhibition, potentiates apoptosisVarious human cancer cell lines (e.g., MDA-MB-231, MDA-MB-435, SW-620, Colo205), p53-mutant linesAbrogation of S and G2-M checkpoints, induction of mitotic death/apoptosis
Ruthenium(II) polypyridyl complexSynergistic apoptosisHeLa cervical cancer cellsIncreased DNA double-strand breaks from stalled replication forks
GemcitabineEnhanced sensitivity to antiproliferative effectMulticellular tumor spheroid modelsIncreased DNA damage and apoptosis
Ionizing Radiation (IR)RadiosensitizationHCT116 cancer cellsAbrogation of IR-induced G2-M arrest
Histone Deacetylase Inhibitors (HDACi)Increased normal cell sensitivity (potential toxicity concern)Normal cells, some transformed cellsInhibition of Chk1-mediated resistance in normal cells
DocetaxelInduces cell growth arrest and death in resistant cellsDocetaxel-resistant prostate cancer cellsTargeting CHEK1

Data derived from search results nih.govnih.govpnas.orgpnas.orgnus.edu.sgapexbt.comselleckchem.comncats.ioresearchgate.nettandfonline.comoncotarget.com.

Biomarkers for Chir-124 Activity and Response

Phosphorylation of Chk1 (e.g., S345, S296)

Phosphorylation of Chk1 itself at specific serine residues, notably Ser345 and Ser296, serves as an indicator of Chk1 activation and autophosphorylation, respectively. nih.govguidetoimmunopharmacology.orguni-freiburg.deebi.ac.uk ATR (Ataxia-telangiectasia and Rad3-related protein) is the primary kinase responsible for phosphorylating Chk1 at Ser345 in response to DNA damage, particularly replication stress. nih.govguidetopharmacology.org Ser296 is known as an autophosphorylation site. nih.govuni-freiburg.deebi.ac.uk

Studies investigating Chk1 inhibitors, including CHIR-124, have utilized the phosphorylation status of these sites as biomarkers of target engagement and pathway modulation. Inhibition of Chk1 can lead to an attenuation of its autophosphorylation at S296. uni-freiburg.deebi.ac.uk Conversely, in some contexts, Chk1 inhibition in the presence of DNA damage can lead to increased DNA damage-mediated Chk1 phosphorylation at S345, potentially reflecting an amplified upstream ATR/ATM signaling response when the Chk1 feedback loop is disrupted. uni-freiburg.deebi.ac.uk

Research findings indicate that this compound can affect CHK1 phosphorylation. uni-freiburg.de For instance, one study using a different Chk1 inhibitor, S1181, noted attenuation of CHK1 autophosphorylation at S296 and phosphorylation of ATR targets CHK1 S317 and CHK1 S345 at synergistic concentrations when combined with gemcitabine. This compound, being a structurally distinct but potent CHK1 inhibitor, showed similar outcomes at relevant synergistic concentrations in the same study. uni-freiburg.de Another study on the Chk1 inhibitor LY2603618 also reported inhibition of Chk1 autophosphorylation (S296) and increased DNA damage-mediated Chk1 phosphorylation (S345). ebi.ac.uk

Phosphorylation of Histone H3 (e.g., Ser10)

Phosphorylation of Histone H3 at Serine 10 (Ser10) is a well-established marker for mitosis, specifically associated with chromatin condensation during prophase and metaphase. uni-konstanz.deaustinpublishinggroup.comnih.gov Chk1 plays a role in cell cycle control, including the G2/M transition. nih.govguidetoimmunopharmacology.orgguidetopharmacology.orgnih.govfrontiersin.org Inhibition of Chk1, particularly in the presence of DNA damage that would normally induce a G2 arrest, can lead to premature mitotic entry. This premature entry into mitosis with unrepaired DNA can be indicated by increased levels of phosphorylated Histone H3 (Ser10). uni-konstanz.de

Studies with Chk1 inhibitors have shown effects on Histone H3 phosphorylation. For example, the Chk1 inhibitor PF-00477736 was reported to suppress the phosphorylation of histone H3 (Ser10) in some contexts idrblab.net, while other studies suggest that Chk1 inhibition can lead to increased phosphorylation of histone H3 (Ser10) as cells enter mitosis despite checkpoint activation. uni-konstanz.de This suggests the effect on Histone H3 Ser10 phosphorylation as a biomarker needs to be interpreted within the specific experimental context, considering the interplay between Chk1 inhibition, DNA damage, and cell cycle progression.

Phosphorylation of Cdc25C (e.g., Ser216)

Cdc25C is a phosphatase that activates Cyclin-B-Cdk1, a key complex driving entry into mitosis. nih.govfrontiersin.orgmdpi.com Chk1 phosphorylates Cdc25C at Serine 216 (Ser216) in response to DNA damage. guidetopharmacology.orgnih.govfrontiersin.org This phosphorylation creates a binding site for 14-3-3 proteins, leading to the sequestration of Cdc25C in the cytoplasm and preventing the activation of Cyclin-B-Cdk1, thus enforcing a G2/M cell cycle arrest. guidetopharmacology.orgnih.govfrontiersin.org

Inhibition of Chk1 is expected to disrupt this regulatory mechanism, leading to decreased phosphorylation of Cdc25C at Ser216 and its subsequent retention or increased presence in the nucleus, promoting mitotic entry. guidetoimmunopharmacology.orgguidetopharmacology.org However, some research indicates that this compound can abrogate the G2/M checkpoint via Cdc25C hyperphosphorylation. nih.gov This seemingly contradictory finding might reflect complex cellular responses or different phosphorylation sites being assessed. Another Chk1 inhibitor, PF-00477736, has been shown to suppress Cdc25C cytoplasmic phosphorylation (Ser216). guidetoimmunopharmacology.orgidrblab.net Therefore, the phosphorylation status of Cdc25C at Ser216 is a critical, albeit potentially complex, biomarker for assessing the impact of this compound on the G2/M checkpoint.

Histone H2A.X (Ser139, γH2A.X) Levels

Phosphorylation of the histone variant H2A.X at Serine 139 (Ser139), known as γH2A.X, is a widely recognized and sensitive marker for DNA double-strand breaks and DNA damage in general. nih.govguidetoimmunopharmacology.orgnih.govijbs.com The formation of γH2A.X foci at sites of DNA damage is an early event in the DNA damage response.

Inhibition of Chk1, particularly when combined with DNA-damaging agents or in cells experiencing high levels of replication stress, can lead to an increase in DNA damage due to the abrogation of cell cycle checkpoints that would normally allow time for repair. uni-freiburg.deijbs.com This increased DNA damage is reflected in elevated levels of γH2A.X. uni-freiburg.deebi.ac.ukijbs.com Studies have demonstrated that this compound treatment can increase γH2A.X accumulation, indicating its role in enhancing DNA damage, especially in combination with other agents. ijbs.com

The increase in γH2A.X accumulation upon Chk1 inhibition, including with this compound, is considered a significant biomarker for the effectiveness of Chk1 inhibition in compromising genome integrity and potentially leading to cell death. ijbs.com

Cdc25A Protein Levels

Cdc25A is another phosphatase involved in cell cycle progression, primarily regulating the G1/S and intra-S phase checkpoints by activating Cdk2. guidetopharmacology.orgfrontiersin.org Chk1 plays a crucial role in the regulation of Cdc25A stability. Following DNA damage, Chk1 phosphorylates Cdc25A, targeting it for proteasomal degradation. nih.govresearchgate.netguidetopharmacology.org This degradation of Cdc25A contributes to the enforcement of cell cycle checkpoints, preventing replication with damaged DNA.

Inhibition of Chk1 disrupts this process, leading to the stabilization and accumulation of Cdc25A protein. nih.govresearchgate.netguidetoimmunopharmacology.orgguidetopharmacology.org Therefore, increased levels of Cdc25A protein serve as a biomarker for effective Chk1 inhibition. Research on this compound has shown that treatment with this inhibitor can restore or stabilize the level of Cdc25A protein, which is normally targeted for degradation by Chk1 after DNA damage. nih.govresearchgate.net This restoration of Cdc25A levels indicates that CHK1 signaling is suppressed by this compound. researchgate.net

The stabilization of Cdc25A by CHK1 inhibitors like this compound is a key mechanism by which these compounds abrogate the S-phase checkpoint and contribute to the observed cellular effects. nih.govresearchgate.netguidetoimmunopharmacology.orgguidetopharmacology.org

Summary of Biomarker Responses to this compound Activity

BiomarkerModification/Level AssessedExpected Change Upon this compound Activity (Context-Dependent)Supporting Evidence
Chk1 PhosphorylationSer345Can increase (amplified upstream signaling) uni-freiburg.deebi.ac.uk
Chk1 PhosphorylationSer296Attenuation (decreased autophosphorylation) uni-freiburg.deebi.ac.uk
Histone H3 PhosphorylationSer10Can increase (premature mitotic entry) or suppress (context-dependent) uni-konstanz.deidrblab.net
Cdc25C PhosphorylationSer216Decreased phosphorylation or hyperphosphorylation (context-dependent) nih.govguidetoimmunopharmacology.orgguidetopharmacology.orgnih.govfrontiersin.orgidrblab.net
Histone H2A.X (γH2A.X) LevelsSer139Increase (increased DNA damage) uni-freiburg.deebi.ac.uknih.govijbs.com
Cdc25A Protein LevelsTotal protein levelIncrease/Stabilization nih.govresearchgate.netguidetoimmunopharmacology.orgguidetopharmacology.org

This table summarizes the reported effects on the discussed biomarkers. It is important to note that the observed changes can be dependent on the specific cellular context, the presence and type of co-administered DNA-damaging agents, and the experimental conditions.

Future Directions and Therapeutic Potential in Preclinical Development

Exploration of Optimal Therapeutic Contexts

Preclinical studies with CHIR-124 have explored its potential in various therapeutic contexts, primarily in combination with DNA-damaging agents. This compound has shown synergistic activity with topoisomerase I poisons like camptothecin and SN-38 in p53-mutant tumor cell lines and xenograft models aacrjournals.orgnih.gov. This synergy is attributed to the abrogation of the S and G2/M checkpoints induced by these agents, leading to enhanced apoptosis aacrjournals.orgnih.gov.

Studies have also investigated this compound in combination with other therapies. For instance, it has been shown to potentiate the efficacy of irradiation and histone deacetylase inhibitors in inhibiting cancer cell proliferation nih.gov. The selective sensitization of tumors lacking p53 function to undergo mitotic death when treated with this compound and topoisomerase I poisons suggests a key therapeutic context for Chk1 inhibitors in cancers with a defective G1 checkpoint aacrjournals.org.

Development of Next-Generation Chk1 Inhibitors

The insights gained from studying this compound and other early Chk1 inhibitors have contributed to the development of next-generation compounds with improved properties. While this compound demonstrated high potency and selectivity for Chk1 over Chk2, the development of inhibitors with even greater specificity and favorable pharmacokinetic profiles has been a focus acs.orgnih.govmdpi.comacs.org.

The challenges encountered with the clinical translation of some Chk1 inhibitors, including potential normal tissue toxicities, underscore the importance of developing agents with better therapeutic indices pnas.orgtandfonline.com. Future directions involve structure-guided design and optimization to identify inhibitors that can selectively target cancer cells, potentially by exploiting specific vulnerabilities related to replication stress or DDR pathway defects nih.govacs.orgoncotarget.com.

Clinical Trial Design Implications Based on Preclinical Findings

Although this compound itself has not reached clinical trials, the preclinical findings with this and other Chk1 inhibitors have significant implications for the design of future clinical studies. The observed synergy with DNA-damaging agents, particularly in p53-deficient cancers, suggests that clinical trials should prioritize combination strategies and focus on patient populations likely to benefit from Chk1 inhibition aacrjournals.orgnih.gov.

The schedule of administration in combination therapies is also crucial. Preclinical data suggest that concurrent treatment of gemcitabine and Chk1 inhibitors can lead to better tumor cell inhibition compared to sequential treatment nih.gov. This highlights the need for careful consideration of dosing and scheduling in clinical trial design to maximize efficacy and minimize toxicity nih.gov. Furthermore, identifying predictive biomarkers from preclinical studies can help select patients who are most likely to respond to Chk1 inhibition, leading to more targeted and efficient clinical trials oup.com.

Investigation of this compound in other Disease Models beyond Oncology

While the primary focus of this compound research has been oncology due to Chk1's role in the DNA damage response and cell cycle control in rapidly dividing cancer cells, there is limited but emerging evidence suggesting potential applications in other disease models. For example, one study indicated that this compound, similar to another compound, synergized with BMP4 to upregulate Id2 expression and increase SMAD1/5/9 phosphorylation in myoblasts, suggesting a potential role in modulating BMP signaling pathways researchgate.net. This hints at possible investigations in diseases involving dysregulated BMP signaling, although this area is not as extensively explored as its oncological applications. The Comparative Toxicogenomics Database lists this compound and its associated genes and diseases, which could potentially point to other areas of research ctdbase.org.

Novel Combinatorial Approaches

Preclinical studies continue to explore novel combinations involving Chk1 inhibitors like this compound to enhance therapeutic efficacy and overcome resistance mechanisms. Combining Chk1 inhibitors with other inhibitors targeting the DDR pathway, such as PARP inhibitors or Wee1 inhibitors, is an active area of research tandfonline.comresearchgate.netmdpi.comresearchgate.net. The rationale behind these combinations is to create synthetic lethal interactions, where the simultaneous inhibition of multiple repair or cell cycle control pathways leads to selective cancer cell death researchgate.netmdpi.comresearchgate.net.

For instance, combining Chk1 inhibitors with PARP inhibitors has shown synergistic anticancer effects in various cancer models, particularly in those with existing DNA repair defects researchgate.net. Similarly, combining Chk1 and Wee1 inhibitors can enhance replicative stress and DNA damage, leading to cell cycle dysregulation and cell death in cancer cells mdpi.com.

Furthermore, combining Chk1 inhibitors with inhibitors of pro-survival pathways, such as BRAF inhibitors in melanoma, has also demonstrated synergistic effects mdpi.com. These novel combinatorial approaches aim to exploit the specific vulnerabilities of cancer cells and provide more effective treatment strategies.

Data Tables

While detailed quantitative data from this compound preclinical studies are spread across various publications, the following table summarizes key findings regarding its synergistic interactions in preclinical models:

Combination TherapyCell Line/ModelKey FindingSource
This compound + Topoisomerase I poisonsp53-mutant solid tumor cell lines, breast xenograftSynergistic growth inhibition, abrogation of S and G2/M checkpoints, increased apoptosis aacrjournals.orgnih.gov
This compound + IrradiationCancer cell proliferation modelsPotentiated efficacy in inhibiting cancer proliferation nih.gov
This compound + Histone Deacetylase InhibitorsCancer cell proliferation modelsPotentiated efficacy in inhibiting cancer proliferation nih.gov
This compound + Ru(II)/polypyridyl complexHeLa cervical cancer cellsSynergistic apoptosis, increased DSBs researchgate.net
This compound + BMP4C2C12 myoblastsSynergized to upregulate Id2 expression and increase SMAD1/5/9 phosphorylation researchgate.net

Q & A

Q. What is the molecular mechanism of CHIR-124 as a Chk1 inhibitor, and how does its selectivity profile influence experimental design?

this compound selectively inhibits Chk1 with an IC50 of 0.3 nM, showing >2,000-fold selectivity over Chk2 (IC50 = 0.7 µM). It also targets FLT3 (IC50 = 5.8 nM) and PDGFR (IC50 = 6.6 nM) at higher concentrations . Researchers must account for off-target effects by conducting kinase profiling assays and using isogenic cell lines (e.g., p53 WT vs. KO) to isolate Chk1-specific responses. Dose-response curves should validate selectivity thresholds in vitro.

Q. Which experimental models are validated for studying this compound’s efficacy in abrogating cell cycle checkpoints?

Key models include:

  • 2D cell lines : p53-mutant breast (MDA-MB-231) and colon (SW-620) cancer cells, where this compound synergizes with SN-38 to induce mitotic death .
  • 3D spheroids : Pancreatic cancer (Capan-2) spheroids treated with gemcitabine and this compound, demonstrating enhanced DNA damage (γH2AX) and apoptosis (cleaved PARP) in hypoxic cores .
  • In vivo xenografts : MDA-MB-435 orthotopic models dosed orally with 10–20 mg/kg this compound for 6 days, combined with irinotecan to assess tumor apoptosis (TUNEL assay) and mitotic indices (phospho-histone H3 staining) .

Q. How should researchers quantify this compound’s synergistic effects with DNA-damaging agents?

Use sub-EC50 doses of both agents to avoid cytotoxicity masking synergy. For example:

  • In Capan-2 spheroids, 0.1 µM gemcitabine (EC20) combined with 0.3 µM this compound reduced ATP levels by 79%, indicating potentiation .
  • Analyze synergy via the Chou-Talalay combination index (CI), where CI < 1 indicates synergy. Validate with γH2AX foci (DNA damage) and flow cytometry for cell cycle arrest (e.g., G2/M checkpoint abrogation) .

Advanced Research Questions

Q. How does p53 status influence this compound’s efficacy in preclinical models, and what controls are necessary?

p53-deficient cells (e.g., HCT116 p53−/−) show enhanced mitotic catastrophe upon this compound treatment due to defective G2/M checkpoint control. In contrast, p53 WT cells maintain checkpoint integrity . Experimental design should:

  • Use isogenic cell pairs (p53 WT vs. KO) to isolate p53-dependent effects.
  • Measure mitotic indices via phospho-histone H3 immunofluorescence and apoptosis via TUNEL or Annexin V assays .

Q. What methodologies address discrepancies in this compound sensitivity across genetic backgrounds (e.g., ARID1A status)?

In ovarian clear cell carcinoma (OCCC), ARID1A mutation status did not correlate with this compound sensitivity in short- or long-term survival assays. However, this compound sensitized both ARID1A WT and mutant cells to cisplatin via increased γH2AX foci (DNA breaks) . To resolve contradictions:

  • Perform gene set enrichment analysis (GSEA) to identify pathways influencing response (e.g., DNA repair).
  • Validate checkpoint protein expression (e.g., Chk1, ATR) via Western blot and correlate with IC50 values .

Q. What are the optimal in vivo dosing strategies for this compound in combination therapies?

  • Monotherapy : 20 mg/kg this compound orally for 6 days induces tumor apoptosis in MDA-MB-435 xenografts .
  • Combination with irinotecan : Co-administer this compound (10–20 mg/kg) with 5 mg/kg CPT-11 (irinotecan) for 5 days, with pharmacokinetic monitoring to avoid overlapping toxicities .
  • Radiosensitization : Use 500 nM this compound in vitro to abrogate radiation-induced G2/M arrest in p53-mutant HeLa cells, followed by clonogenic survival assays .

Q. How can 3D spheroid models improve the translational relevance of this compound studies?

3D spheroids (e.g., Capan-2) mimic tumor hypoxia and drug penetration barriers. Key steps:

  • Treat spheroids with this compound and gemcitabine, then section and stain for γH2AX (DNA damage) and cleaved PARP (apoptosis) in inner vs. outer layers .
  • Use FUCCI (fluorescence ubiquitination cell cycle indicator) probes to visualize S/G2 arrest in real time .

Q. What mechanisms underlie this compound’s failure to synergize with oncolytic viruses (oHSV) in glioblastoma?

In p53-mutant glioblastoma stem cells (MGG4), this compound sensitizes to PARP inhibitors (olaparib) but not to oHSV due to divergent DNA damage response (DDR) pathways. Mechanistic studies should:

  • Perform RNA-seq to identify oHSV-induced DDR genes unaffected by Chk1 inhibition.
  • Validate via siRNA knockdown of Chk1 and viral replication assays .

Methodological Considerations

  • Data Contradiction Analysis : When this compound’s efficacy varies across studies (e.g., ARID1A vs. p53 dependencies), use multi-omics integration (transcriptomics/proteomics) to identify confounding factors like baseline Chk1 activity or compensatory ATR signaling .
  • Dose Optimization : Employ ATP-based viability assays for IC50 determination, followed by 3D spheroid validation to model in vivo resistance .
  • Ethical & Statistical Rigor : Adhere to ARRIVE guidelines for in vivo studies, with sample sizes calculated via power analysis (α = 0.05, β = 0.2). Use two-way ANOVA for combination therapy effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.